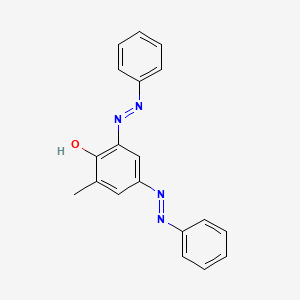

4,6-Bis(phenylazo)-o-cresol

Description

Significance of Azo Chromophores in Contemporary Chemistry and Materials Science

Azo compounds, characterized by the presence of one or more azo groups (-N=N-), are a cornerstone of modern chemical science. iipseries.orgnih.govajchem-a.com This functional group acts as a chromophore, a color-bearing entity, which is responsible for the vibrant colors exhibited by these molecules. nih.gov The color arises from the compound's ability to absorb light in the visible spectrum (400–700 nm), a property directly linked to the conjugated system of alternating double and single bonds that includes the azo linkage. nih.gov The extended resonance of electrons within this system is a stabilizing force and is fundamental to their coloration. nih.gov

The significance of azo compounds extends far beyond their use as dyes in the textile and printing industries. iipseries.orgnih.govjchemrev.com They are integral to the development of advanced materials, finding applications in photoelectronics, optical data storage, and as ion sensors. metu.edu.trredalyc.org The versatility of azo chemistry allows for the synthesis of a vast array of molecules with tailored properties, making them a subject of continuous research and development. iipseries.org Over 60% of all commercially produced dyes are azo dyes, underscoring their economic and industrial importance. iipseries.orgnih.gov

Historical Development and Evolution of Azo Compound Research

The journey of azo compounds began in 1858 with the discovery of diazo compounds by Peter Griess. iipseries.orgjchemrev.com This pivotal moment marked the dawn of synthetic dye chemistry, moving away from the limited palette of natural dyes derived from plants and animals. jchemrev.comunb.ca The "post-aniline" era, as it came to be known, was characterized by the rapid development and commercialization of synthetic dyes. unb.ca Early azo dyes were synthesized by reacting arylamines with nitrous acid, where a portion of the amine would diazotize and the remainder would act as the coupling component. iipseries.org

A significant advancement came with the development of coupling reactions, where a diazonium salt is reacted with a coupling component like a phenol (B47542) or an arylamine to produce the final azo dye. iipseries.org This two-step process, involving diazotization and coupling, remains a fundamental method for synthesizing azo compounds today. nih.gov The first disazo dye, Biebrich Scarlet, was created by Nietzki by coupling diazotized 4-aminoazobenzene-3,4'-disulfonic acid with β-naphthol. iipseries.org This innovation opened the door to a wider range of colors and more complex molecular structures, including polyazo dyes which contain three or more azo groups. ekb.eg

Positioning of Substituted Azo-Phenols in Advanced Chemical Systems

Substituted azo-phenols are a specific class of azo compounds that have garnered considerable interest due to their unique properties and potential applications in advanced chemical systems. ingentaconnect.comajchem-a.com These molecules combine the characteristic azo linkage with a phenolic hydroxyl group, which can significantly influence the compound's electronic and structural properties. ajchem-a.com The presence of substituents on the aromatic rings allows for fine-tuning of the molecule's color, solubility, and reactivity. nih.gov

One of the most intriguing aspects of substituted azo-phenols is their ability to exhibit tautomerism, specifically azo-hydrazone tautomerism. nih.govingentaconnect.com This phenomenon involves the intramolecular migration of a proton, leading to an equilibrium between the azo (phenol) form and the hydrazone (keto) form. ingentaconnect.comrsc.orgresearchgate.net This equilibrium can be influenced by factors such as the nature of the substituents, the solvent, and temperature, leading to interesting properties like thermochromism and photochromism. ingentaconnect.com These characteristics make substituted azo-phenols potential candidates for use in optical switches and data storage devices. ingentaconnect.com

Furthermore, the incorporation of specific substituents can impart additional functionalities. For example, azo phenolic compounds containing chlorine atoms have been investigated for their flame-retardant properties in polymers like polyurethane. ajchem-a.com The ability of the hydroxyl and azo groups to chelate with metal ions also opens up applications in analytical chemistry and the synthesis of metal-complex dyes. jchemrev.com

Rationale for Focused Academic Inquiry into 4,6-Bis(phenylazo)-o-cresol

The specific compound this compound presents a compelling subject for focused academic inquiry due to its bisazo structure and the presence of both hydroxyl and methyl groups on the central phenol ring. Bisazo dyes, containing two azo groups, are known for producing a wide range of colors, often with good depth and fastness properties. ekb.egorientjchem.org The investigation of bisazo compounds derived from various aromatic diamines and coupling components is an active area of research. nih.goviosrjournals.orgpsu.edu

The structure of this compound, with two phenylazo groups attached to the ortho- and para-positions relative to the hydroxyl group of o-cresol (B1677501), suggests a complex interplay of electronic and steric effects. The methyl group of the o-cresol moiety can influence the electronic properties and the conformation of the molecule. Understanding how these structural features affect the compound's spectroscopic properties, tautomeric equilibria, and potential applications is a key driver for research.

Overview of Scholarly Research Trajectories for the Chemical Compound

Scholarly research on compounds structurally related to this compound has followed several key trajectories. A significant area of focus is the synthesis and characterization of novel bisazo dyes. orientjchem.orgnih.goviosrjournals.orgpsu.edu This often involves the diazotization of aromatic diamines and subsequent coupling with various phenolic or other active methylene (B1212753) compounds. nih.goviosrjournals.org The resulting dyes are then characterized using techniques such as elemental analysis, IR, and NMR spectroscopy to confirm their structure. iosrjournals.orgpsu.edu

Another important research avenue is the investigation of the spectroscopic and photophysical properties of these compounds. iosrjournals.orgbeilstein-journals.org This includes studying their UV-Visible absorption spectra to understand the relationship between their structure and color. iosrjournals.org For substituted azo-phenols, a critical aspect of research is the study of azo-hydrazone tautomerism. ingentaconnect.comrsc.orgresearchgate.netnih.gov Researchers use spectroscopic methods and quantum-chemical calculations to determine the position of the tautomeric equilibrium and how it is influenced by substituents and the solvent environment. rsc.orgunifr.ch

The application of these dyes is also a major focus. Studies have explored the use of bisazo dyes for dyeing various fibers like polyester, wool, and silk, and have assessed their fastness properties. orientjchem.orgiosrjournals.orgpsu.eduasianpubs.org Furthermore, the potential for these compounds in more advanced applications, such as in photoresists for microlithography, has also been explored for related bis(phenylazo) compounds. google.com

Interactive Data Table: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| This compound | 5844-01-9 | C19H16N4O | 316.36 | Bisazo dye with a cresol (B1669610) backbone. chemsrc.com |

| o-Cresol | 95-48-7 | C7H8O | 108.14 | Isomeric form of cresol, used as a precursor. gov.bc.ca |

| 4,6-Bis(octylthiomethyl)-o-cresol | 110553-27-0 | C25H44OS2 | 424.75 | Used as a plasticizer. scbt.combiosynth.comnih.gov |

| Bis(phenylazo)resorcinol | Not specified | C18H14N4O2 | 318.33 | Dye with strong absorption in the UV-Vis region, used in photoresists. google.com |

| 4-(phenylazo)phenol | Not specified | Not specified | Not specified | A model compound for studying azo-hydrazone tautomerism. nih.govbch.ro |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4,6-bis(phenyldiazenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O/c1-14-12-17(22-20-15-8-4-2-5-9-15)13-18(19(14)24)23-21-16-10-6-3-7-11-16/h2-13,24H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZZLBYXHLWEOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)N=NC2=CC=CC=C2)N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501338156 | |

| Record name | 2-Methyl-4,6-bis(2-phenyldiazenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501338156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5844-01-9 | |

| Record name | 2-Methyl-4,6-bis(2-phenyldiazenyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5844-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Bis(phenylazo)-o-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005844019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4,6-bis(2-phenyldiazenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501338156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-bis(phenylazo)-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Elucidation of Reaction Pathways for 4,6 Bis Phenylazo O Cresol

Established and Novel Synthetic Routes to 4,6-Bis(phenylazo)-o-cresol

The creation of this compound is primarily achieved through a sequence of well-established organic reactions, though modern advancements offer more efficient and environmentally benign alternatives.

Strategic Diazotization and Electrophilic Aromatic Coupling Processes

The fundamental and most common method for synthesizing azo dyes, including this compound, is a two-stage process involving diazotization followed by an azo coupling reaction. jchemrev.comnumberanalytics.com

The second stage is the azo coupling , which is an electrophilic aromatic substitution reaction. researchgate.net The highly reactive benzenediazonium (B1195382) ion acts as the electrophile and attacks the electron-rich ring of a coupling partner. numberanalytics.com For the synthesis of this compound, the coupling component is o-cresol (B1677501). chemsrc.com Given that two phenylazo groups are introduced onto the o-cresol ring, the reaction is typically carried out with at least a 2:1 molar ratio of the benzenediazonium salt to o-cresol. The diazonium salt solution is added to an alkaline solution of o-cresol, as the coupling reaction is favored in a slightly alkaline or neutral medium. researchgate.net

Novel synthetic approaches aim to improve the efficiency and environmental profile of this process. One such method involves carrying out the diazotization and coupling reactions by grinding the solid reactants, such as an aniline (B41778) derivative, sodium nitrite (B80452), and the coupling agent, in the presence of a solid acid catalyst like p-toluenesulfonic acid. icrc.ac.ir This solvent-free approach can circumvent the need for strong mineral acids and large volumes of toxic solvents. icrc.ac.ir

Regioselective Functionalization of the o-Cresol Core

The substitution pattern of the final product, this compound, is dictated by the directing effects of the substituents already present on the o-cresol ring: the hydroxyl (-OH) group and the methyl (-CH₃) group. Both are activating groups and direct incoming electrophiles to the ortho and para positions.

The hydroxyl group is a powerful activating ortho, para-director. Under the typically alkaline conditions of the coupling reaction, the hydroxyl group is deprotonated to form a phenoxide ion (-O⁻). This phenoxide is an even stronger activating group, greatly enhancing the nucleophilicity of the aromatic ring, particularly at the positions ortho and para to the oxygen atom. stackexchange.com The methyl group is a less powerful ortho, para-director.

The positions on the o-cresol ring relative to the hydroxyl group are:

Position 2: Methyl group

Position 3: Meta

Position 4: Para

Position 5: Meta

Position 6: Ortho

The first electrophilic attack by the benzenediazonium ion occurs preferentially at position 4 (para to the strongly activating hydroxyl group), which is sterically more accessible than the ortho positions. This results in the formation of the intermediate, 4-(phenylazo)-o-cresol. The second coupling reaction then occurs at position 6, which is the remaining activated ortho position relative to the hydroxyl group, to yield the final product, this compound.

Design and Synthesis of Precursor Intermediates

The synthesis of this compound relies on readily available chemical precursors.

Benzenediazonium Salt : This primary precursor is not isolated but is prepared in solution immediately before use due to its instability. patnawomenscollege.in Its synthesis involves the reaction of aniline with sodium nitrite in an acidic medium, as described previously. jchemrev.comcareers360.com The mineral acid serves a threefold purpose: dissolving the amine by forming its salt, liberating nitrous acid from sodium nitrite, and maintaining an acidic environment to suppress side reactions. patnawomenscollege.in

o-Cresol : Ortho-cresol is a common industrial chemical, typically produced by the vapor-phase methylation of phenol (B47542) over a solid acidic catalyst. osti.gov It serves as the nucleophilic coupling component in this synthesis.

The synthesis of the final bis-azo compound proceeds through a key mono-azo intermediate:

4-(phenylazo)-o-cresol : This compound is formed after the first coupling step. It is itself an azo dye and acts as the substrate for the second coupling reaction. The presence of the first azo group, which is an electron-withdrawing group, deactivates the ring slightly for the second substitution, but the powerful activating effect of the phenoxide ion is sufficient to drive the second coupling reaction to completion at the remaining activated position.

Mechanistic Investigations of Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of the reactions involved is crucial for optimizing the synthesis of this compound.

Elucidation of Rate-Determining Steps in Azo Coupling Reactions

For the diazotization of aniline, the reaction mechanism is complex and the rate-determining step (RDS) can vary with the specific conditions. The process involves the formation of a nitrosonium ion (NO⁺) from nitrous acid. careers360.com In many cases, the nitrosation of the free amine by the active nitrozing agent is considered the rate-determining step. patnawomenscollege.invurup.sk For electron-deficient anilines, the diazotization can be rapid, while for electron-donor substituted anilines, the diazotization step itself can be slower and thus rate-limiting. acs.org

For the azo coupling reaction, which is an electrophilic aromatic substitution, the rate-determining step is generally accepted to be the formation of the charged intermediate known as the arenium ion or σ-complex. researchgate.netnumberanalytics.com This involves the attack of the electrophilic diazonium ion on the electron-rich o-cresol ring. The subsequent loss of a proton to restore the aromaticity of the ring is a fast step. numberanalytics.com The rate of the coupling reaction is sensitive to the electronic nature of the diazonium salt; electron-withdrawing substituents on the benzene (B151609) ring of the diazonium salt make it a stronger electrophile and increase the reaction rate. rsc.org

| Reaction Stage | Generally Accepted Rate-Determining Step (RDS) | Key Influencing Factors |

| Diazotization | Nitrosation of the free amine group. patnawomenscollege.invurup.sk | Acidity of the medium, temperature, basicity of the amine. vurup.sk |

| Azo Coupling | Formation of the σ-complex (arenium ion). researchgate.netnumberanalytics.com | pH of the medium, electronic properties of the diazonium salt and coupling component. rsc.orgcdnsciencepub.com |

Influence of Catalysis and Solvent Environment on Reaction Efficiency

The efficiency, selectivity, and environmental impact of the synthesis are significantly influenced by the choice of catalyst and solvent.

Catalysis: Traditionally, azo coupling is acid- or base-catalyzed, with the pH of the medium being a critical parameter for controlling the reaction rate. numberanalytics.com Modern catalysis research focuses on developing more efficient and recyclable catalysts.

Heterogeneous Catalysts: Solid acid catalysts like BF₃·SiO₂ have been shown to be effective for one-pot diazotization-coupling reactions at room temperature. researchgate.net Another green approach utilizes sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H), which allow for easy separation and recycling of the catalyst. rsc.org

Ionic Liquids: These compounds can act as both solvents and catalysts, offering tunable acidity and improving reaction conditions. numberanalytics.comoiccpress.com

Phase Transfer Catalysts: These can be employed to facilitate the reaction between reactants in different phases, potentially increasing the reaction rate.

| Catalyst Type | Example(s) | Advantages |

| Homogeneous Acid | p-Toluenesulfonic acid icrc.ac.ir | Effective for solvent-free grinding methods. icrc.ac.ir |

| Heterogeneous Solid Acid | BF₃·SiO₂ researchgate.net, Fe₃O₄@SiO₂-SO₃H rsc.org | Recyclable, environmentally friendly, mild reaction conditions. researchgate.netrsc.org |

| Ionic Liquids | N-methyl-2-pyrrolidonium hydrogen sulfate (B86663) oiccpress.com | Can act as both solvent and catalyst, easy work-up. oiccpress.com |

Solvent Environment: The solvent plays a critical role by solvating the reactants and intermediates, thereby influencing the reaction pathway and rate. nih.gov

Polarity: Polar solvents are generally preferred for electrophilic aromatic substitution as they can stabilize the charged intermediates, namely the diazonium ion and the σ-complex. numberanalytics.comquora.com This stabilization lowers the activation energy of the rate-determining step and enhances the reaction rate. numberanalytics.com

Hydrogen Bonding: The solvent's ability to act as a hydrogen-bond donor or acceptor can significantly affect reaction rates. Solvents that can form hydrogen bonds with the activated complex can stabilize it, accelerating the reaction. Conversely, hydrogen bonding with the reactants, such as the amine, can stabilize the ground state more than the transition state, potentially slowing the reaction. nih.gov For instance, in reactions involving anilines, hydrogen-bond donor solvents can stabilize the lone pair on the nitrogen atom of the reactant, decreasing its reactivity. nih.gov The choice of solvent can therefore be a delicate balance to achieve optimal reaction efficiency.

Optimization of Synthetic Parameters for Enhanced Yield and Purity

The successful synthesis of this compound with high yield and purity is contingent upon the careful control of several reaction parameters. The diazotization and coupling steps are sensitive to conditions such as temperature, pressure, and pH, which must be optimized to maximize product formation and minimize side reactions.

The synthesis of this compound begins with the diazotization of aniline to form the benzenediazonium salt. This is followed by the coupling of two equivalents of this salt to the o-cresol molecule at the 4- and 6-positions, which are activated by the hydroxyl and methyl groups.

Temperature: Temperature control is critical, particularly during the diazotization step. Aromatic diazonium salts are generally unstable at elevated temperatures and can decompose, leading to reduced yields and the formation of impurities. The diazotization reaction is typically carried out at low temperatures, generally between 0 and 5 °C, to ensure the stability of the diazonium salt intermediate. nih.gov The subsequent coupling reaction may be performed at a slightly higher temperature, but careful monitoring is required to prevent decomposition of both the diazonium salt and the forming bis-azo product.

pH: The pH of the reaction medium is one of the most crucial factors influencing the rate and outcome of the azo coupling reaction. The diazotization of aniline is performed in a strongly acidic medium, typically using hydrochloric or sulfuric acid, to generate the electrophilic diazonium ion. nih.gov Conversely, the coupling reaction requires specific pH conditions to proceed efficiently. For coupling to phenols like o-cresol, the reaction is carried out in a mildly alkaline medium (pH 9-11). nih.gov This is because the phenoxide ion, formed under alkaline conditions, is a much more powerful coupling component than the undissociated phenol. However, if the pH is too high, the diazonium salt can be converted into a non-reactive diazotate ion. Therefore, maintaining the optimal pH range is essential for achieving a high yield.

Pressure: For the vast majority of diazotization and azo coupling reactions carried out in the liquid phase, pressure is not a significant parameter and is typically maintained at atmospheric pressure. Variations in atmospheric pressure have a negligible effect on the reaction rates and equilibrium of these solution-based syntheses.

| Parameter | Diazotization Step | Azo Coupling Step | Rationale and Impact on Yield/Purity |

|---|---|---|---|

| Temperature | 0 - 5 °C | 5 - 10 °C (typically) | Low temperature is crucial for the stability of the diazonium salt. Higher temperatures lead to decomposition, formation of phenolic byproducts, and lower yields. nih.gov |

| pH | Strongly Acidic (pH < 2) | Mildly Alkaline (pH 9 - 11) | Diazotization requires strong acid. Coupling with phenols requires alkaline conditions to form the more reactive phenoxide ion. Incorrect pH prevents coupling or decomposes the diazonium salt. nih.gov |

| Pressure | Atmospheric | Atmospheric | Pressure is not a significant variable for these liquid-phase reactions and does not typically influence the reaction outcome. |

Traditional methods for synthesizing azo dyes often involve hazardous reagents and generate significant chemical waste. Modern synthetic design increasingly incorporates the principles of green chemistry to create more environmentally benign and sustainable processes. mdpi.comrasayanjournal.co.in

Alternative Solvents: A key focus of green chemistry is the replacement of volatile organic solvents (VOCs) with safer alternatives. ejcmpr.com While the diazotization reaction is typically aqueous, subsequent steps and purification might use organic solvents. Green approaches advocate for the use of water as the primary solvent throughout the process where possible, or the use of "green solvents" like ionic liquids or supercritical fluids. rasayanjournal.co.inejcmpr.com Solvent-free synthesis, or mechanochemistry, where reactions are induced by mechanical grinding, represents another advanced green alternative that minimizes solvent waste. mdpi.com

Catalysis: The use of catalysts can enhance reaction efficiency and reduce waste. While traditional azo coupling is not typically catalytic, research into green methods explores the use of recyclable catalysts that can improve reaction rates and selectivity under milder conditions. rasayanjournal.co.in For instance, the use of solid acid catalysts could replace corrosive mineral acids in the diazotization step, simplifying workup and reducing waste.

Energy Efficiency: Green synthetic methods aim to reduce energy consumption. This can be achieved by designing reactions that proceed efficiently at ambient temperature and pressure. Alternative energy sources, such as microwave irradiation or ultrasonication, have been shown to accelerate reaction rates, often leading to higher yields in shorter timeframes and with less energy input compared to conventional heating. rasayanjournal.co.in

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |

|---|---|---|

| Use of Safer Solvents | Employing water as the primary solvent; exploring ionic liquids for improved solubility or reaction control. | Reduced environmental impact, lower toxicity, and simplified waste treatment. ejcmpr.com |

| Energy Efficiency | Utilizing microwave or ultrasound-assisted synthesis to accelerate the coupling reaction. | Shorter reaction times, higher yields, and reduced energy consumption. rasayanjournal.co.in |

| Catalysis | Investigating recyclable solid acid catalysts for diazotization or phase-transfer catalysts for the coupling step. | Avoidance of corrosive acids, easier product separation, and potential for catalyst reuse. mdpi.com |

| Waste Prevention | Optimizing stoichiometry and reaction conditions to achieve high atom economy and minimize byproduct formation. | Less raw material consumption and reduced generation of hazardous waste. mdpi.com |

Derivatization Strategies for Analogues and Functionalized Variants

The basic structure of this compound can be systematically modified to produce a wide range of analogues and functionalized variants with tailored properties. Derivatization strategies focus on altering the electronic and physical characteristics of the molecule, such as its color, solubility, and reactivity.

The color of an azo dye is determined by its chromophore—the azo group (–N=N–) in conjunction with the aromatic rings—and the presence of auxochromes. Auxochromes are functional groups attached to the chromophore that modify the wavelength of light absorbed (and thus the color) and often improve the dye's affinity for substrates.

By introducing various substituents onto the phenyl rings of this compound, a library of new dyes can be created. Electron-donating groups (e.g., –OH, –NH₂, –OR) and electron-withdrawing groups (e.g., –NO₂, –CN, –SO₃H) can be introduced to the aniline precursors before the diazotization step. These groups act as auxochromes, causing a shift in the absorption maximum to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. For example, the introduction of an electron-donating group generally results in a bathochromic shift, deepening the color from yellow/orange towards red. Conversely, electron-withdrawing groups can cause a hypsochromic shift. The sulfonic acid group (–SO₃H) is a particularly important auxochrome as it significantly increases the water solubility of the dye. hristov.com

Functionalizing this compound to create polymerizable monomers allows for its incorporation into polymer backbones. This is a key strategy for creating photoresponsive materials, such as liquid crystal polymers or materials for optical data storage, where the azo group acts as a photoswitchable unit.

A common approach is to introduce a reactive group, such as a vinyl, acrylate (B77674), methacrylate (B99206), or epoxy group, onto the molecule. This can often be achieved by reacting the hydroxyl group of the o-cresol ring. For example, the hydroxyl group can be reacted with acryloyl chloride or methacryloyl chloride to form the corresponding acrylate or methacrylate ester.

Another strategy involves synthesizing derivatives with reactive functional handles that can be used in subsequent polymerization steps. For instance, alkylation of the phenolic hydroxyl group with a molecule like 1,6-dibromohexane (B150918) introduces a reactive bromohexyl unit. grafiati.comresearchgate.net This terminal bromine atom can then be used in various polymerization reactions, such as the formation of polyesters or polyethers, or be converted to other polymerizable functionalities. These methods enable the creation of polymers where the this compound unit is either a pendant group or integrated into the main polymer chain. nih.gov

Advanced Spectroscopic and Photophysical Characterization of 4,6 Bis Phenylazo O Cresol

Electronic Absorption and Emission Spectroscopy for Mechanistic Insights

Electronic spectroscopy provides fundamental insights into the electronic structure and transitions within a molecule. For a conjugated system like 4,6-Bis(phenylazo)-o-cresol, these techniques are invaluable for probing the effects of its chromophoric azo groups.

Detailed UV-Visible Spectroscopic Analysis of Electronic Transitions

The UV-Visible absorption spectrum of an azo compound is dictated by electronic transitions within its conjugated system. Typically, two main absorption bands are observed: a high-energy band in the UV region and a lower-energy band in the visible region.

The high-intensity band, usually found at shorter wavelengths, is assigned to the π → π* transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital across the conjugated system of the phenyl rings and azo groups. The lower-intensity band, appearing at longer wavelengths, is attributed to the n → π* transition, corresponding to the excitation of an electron from a non-bonding orbital (specifically from the lone pair on the nitrogen atoms) to a π* antibonding orbital.

For bis-azobenzene derivatives, the UV-Vis spectra can be complex. For instance, derivatives of a similar compound, Disperse Yellow 7 (4-[4-(phenylazo)phenylazo]-o-cresol), show a maximum absorption (λmax) in chloroform (B151607) at approximately 385-387 nm. researchgate.net This absorption is characteristic of the extensive conjugation present in the molecule. researchgate.net The absorption spectra of cresol (B1669610) isomers, which form the core of the target molecule, typically show peaks around 289-294 nm in a basic methanolic solution. pjps.pk The presence of the two phenylazo groups in this compound would be expected to significantly red-shift the main absorption bands into the visible region due to the extended π-conjugation.

The electronic transitions are summarized in the table below.

| Electronic Transition | Typical Wavelength Region | Description |

| π → π | UV to Near-Visible | High-intensity transition involving the promotion of an electron from a π bonding orbital to a π antibonding orbital. Characteristic of the conjugated aromatic and azo system. |

| n → π | Visible | Lower-intensity transition involving the promotion of an electron from a non-bonding orbital (N lone pair) to a π antibonding orbital. Often responsible for the characteristic color of azo compounds. |

This table presents generalized data for azo compounds as specific experimental values for this compound were not available in the provided search results.

Fluorescence and Phosphorescence Quantum Yields and Radiative Lifetimes

Fluorescence and phosphorescence are photoluminescent processes that occur after a molecule absorbs light. The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. nih.gov Radiative lifetime refers to the average time the molecule spends in the excited state before emitting a photon.

For most azobenzene-based compounds, the fluorescence quantum yields are typically very low. This is often due to efficient non-radiative decay pathways, such as rapid E/Z (trans/cis) isomerization around the N=N double bond, which provides a fast route for the excited state to return to the ground state without emitting light. However, structural modifications can influence these properties. For example, introducing phenylazo groups into certain dye structures has been shown to enhance the quantum yield. researchgate.net

Phosphorescence, which is emission from a triplet excited state, is generally even less common for organic molecules in solution at room temperature due to quenching processes and the forbidden nature of the transition. unibo.it While specific fluorescence and phosphorescence quantum yields and radiative lifetimes for this compound are not readily found in the surveyed literature, it is anticipated that its quantum yield would be low, consistent with other azobenzene (B91143) derivatives. The determination of such values would require specialized experimental measurements using techniques like time-resolved fluorescence spectroscopy and comparison against known standards. nih.govresearchgate.net

| Photophysical Parameter | Definition | Expected Value for Azo Dyes |

| Fluorescence Quantum Yield (Φf) | Ratio of photons emitted via fluorescence to photons absorbed. nih.gov | Generally low (< 0.1) |

| Phosphorescence Quantum Yield (Φp) | Ratio of photons emitted via phosphorescence to photons absorbed. | Very low, often negligible in fluid solution. |

| Radiative Lifetime (τr) | Intrinsic average time a molecule remains in the excited state. | Nanoseconds (fluorescence) to seconds (phosphorescence). |

This table presents generalized data as specific experimental values for this compound were not available in the provided search results.

Solvatochromic and Thermochromic Behavior in Diverse Environments

Solvatochromism is the phenomenon where the color of a substance, and thus its UV-Visible absorption spectrum, changes with the polarity of the solvent. mdpi.com This effect arises from differential solvation of the ground and excited states of the molecule. Azo dyes often exhibit solvatochromism due to changes in dipole moment upon electronic excitation. The hydroxyl group in the o-cresol (B1677501) moiety can participate in hydrogen bonding, which can also contribute to solvatochromic shifts. nih.gov Studies on o-cresol itself have shown unexpected solvent effects on its UV/Vis absorption spectra, with aromatic solvents like toluene (B28343) leading to sharp, single peaks due to π-complexation, in contrast to broad double-peaks in non-aromatic solvents. nih.gov

Thermochromism is a reversible change in color with a change in temperature. researchgate.netnzdr.ru In azo compounds, this can be linked to temperature-induced shifts in conformational or aggregation equilibria. For example, temperature changes can affect the equilibrium between different molecular forms or disrupt intermolecular interactions in solution, leading to a change in the observed color. researchgate.net While specific studies on the solvatochromic and thermochromic properties of this compound are not detailed in the available literature, its structure suggests a high likelihood of exhibiting both phenomena.

Vibrational Spectroscopy for Molecular Structure-Property Relationships

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. It is a powerful tool for identifying functional groups and understanding molecular structure and bonding.

Fourier Transform Infrared (FT-IR) Spectroscopic Assignment of Functional Groups

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to the vibrations of different functional groups.

For this compound, key functional groups include the hydroxyl (-OH) group, aromatic C-H and C=C bonds, and the azo (-N=N-) linkage. In related chloro-o-cresol compounds, studies have assigned vibrational modes using both experimental spectra and theoretical calculations. nih.gov FT-IR spectra of derivatives of Disperse Yellow 7 have identified characteristic bands for C-H stretching (2850–3050 cm⁻¹), aromatic C=C stretching (around 1600 and 1500 cm⁻¹), and C-O stretching (1144-1250 cm⁻¹). researchgate.net

The expected FT-IR assignments for this compound are detailed below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 |

| Azo (-N=N-) | N=N Stretch | 1400 - 1450 (Often weak in IR) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Phenolic C-O | C-O Stretch | 1150 - 1250 |

This table is based on typical infrared absorption frequencies for organic functional groups and data from similar compounds. researchgate.netnih.govresearchgate.net

Raman Spectroscopic Investigation of Conjugation and Vibrational Modes

Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric vibrations. renishaw.com This makes it an excellent tool for studying the azo (-N=N-) bond and the carbon-carbon bonds within the aromatic rings, which are key components of the conjugated system.

The N=N stretching vibration, which is often weak and difficult to identify in FT-IR spectra, typically gives rise to a more intense band in the Raman spectrum. The position and intensity of this band can provide information about the trans/cis configuration and the degree of conjugation. Furthermore, the "breathing modes" of the aromatic rings, which involve the symmetric expansion and contraction of the rings, are usually strong in Raman spectra and are sensitive to substitution patterns. renishaw.com

While specific Raman spectra for this compound are not available in the searched literature, analysis of related molecules shows that Raman spectroscopy is effective for identifying vibrational modes and structural features. nih.govosaka-u.ac.jp A Raman study of this compound would be expected to clearly show the N=N stretching vibration and various aromatic ring modes, providing valuable data on the molecular structure and the extent of electronic conjugation. horiba.comamericanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Studies for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of molecules in solution and the solid state. For a molecule like this compound, which can exist in different tautomeric and conformational forms, NMR is indispensable.

Multi-dimensional NMR Techniques (¹H, ¹³C, 2D-NMR) for Proton and Carbon Environments

The structural elucidation of this compound relies on a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments. These techniques provide detailed information about the chemical environment of each proton and carbon atom, allowing for the assignment of signals and the determination of through-bond and through-space connectivities.

Tautomerism: A key feature of o-hydroxyazo dyes is the potential for azo-hydrazone tautomerism. In the case of this compound, the molecule can exist in the azo form, the hydrazone form, or a mixture of both. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents. NMR spectroscopy is a primary tool for investigating this equilibrium. The chemical shifts of the protons and carbons, particularly those near the azo and hydroxyl/hydrazone groups, are sensitive to the tautomeric form. For instance, the hydrazone form is characterized by the presence of an N-H proton, which typically appears at a distinct chemical shift in the ¹H NMR spectrum. nih.gov Solid-state NMR, combined with quantum-chemical computations, has proven effective in reliably determining the tautomeric state of solid azo dyes. nih.gov Studies on related azo dyes have shown that the hydrazone form often predominates in polar solvents. researchgate.net

Conformational Analysis: The presence of two bulky phenylazo groups introduces the possibility of different rotational isomers (conformers). The rotation around the C-N and N-N bonds can be restricted, leading to distinct conformations. 2D-NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining the spatial proximity of protons, which helps in identifying the preferred conformation(s) in solution. For example, NOE correlations between the protons of the phenyl rings and the cresol ring can indicate their relative orientation.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Cresol-H3 | 7.0 - 7.5 | 115 - 125 | Influenced by the ortho -OH and para -N=N-Ph groups. |

| Cresol-H5 | 7.5 - 8.0 | 120 - 130 | Influenced by the ortho and para -N=N-Ph groups. |

| Phenyl-H (ortho) | 7.8 - 8.2 | 120 - 125 | Protons on the phenyl rings closest to the azo group. |

| Phenyl-H (meta) | 7.3 - 7.6 | 128 - 130 | Protons on the phenyl rings. |

| Phenyl-H (para) | 7.4 - 7.7 | 130 - 133 | Protons on the phenyl rings. |

| Cresol-CH₃ | 2.2 - 2.5 | 15 - 20 | Methyl group on the cresol ring. |

| Cresol-C1 (C-OH) | - | 150 - 160 | Carbon bearing the hydroxyl group. |

| Cresol-C2 (C-CH₃) | - | 125 - 135 | Carbon bearing the methyl group. |

| Cresol-C4/C6 (C-N) | - | 145 - 155 | Carbons attached to the azo groups. |

| Azo-Phenyl-C (ipso) | - | 150 - 155 | Carbon of the phenyl ring attached to the azo group. |

Note: These are estimated values based on data for related substituted cresols and phenylazo compounds. Actual values may vary.

Dynamic NMR for Probing Intramolecular Exchange Processes

Dynamic NMR (DNMR) spectroscopy is employed to study chemical processes that occur on a timescale comparable to the NMR experiment. For this compound, several intramolecular exchange processes can be investigated using DNMR, including restricted rotation, tautomerization, and conformational changes.

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the exchange process is slow on the NMR timescale, separate signals for the different species (e.g., conformers or tautomers) may be observed. As the temperature is increased, the rate of exchange increases, causing the signals to broaden, coalesce, and eventually sharpen into a single, averaged signal at high temperatures.

Line shape analysis of these variable-temperature NMR spectra allows for the determination of the kinetic and thermodynamic parameters of the exchange process, such as the activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of activation. This provides valuable insights into the energy barriers and the nature of the intramolecular dynamics. While specific DNMR studies on this compound are not documented, research on other azo compounds has successfully utilized this technique to probe such dynamic phenomena.

Photoinduced Processes and Energy Relaxation Pathways

The interaction of light with this compound initiates a series of photophysical and photochemical processes that determine its properties and stability.

Photoisomerization (E/Z) Mechanisms and Kinetics

A hallmark of azobenzene and its derivatives is the reversible photoisomerization between the thermodynamically more stable trans (E) isomer and the less stable cis (Z) isomer. This process involves the rotation around the N=N double bond upon absorption of light.

The E → Z isomerization is typically induced by UV or visible light corresponding to the π-π* or n-π* electronic transitions of the azo group. The reverse Z → E isomerization can occur either thermally or by irradiation with light of a different wavelength (often in the visible region).

The kinetics of photoisomerization can be studied by monitoring the changes in the UV-Vis absorption spectrum over time during irradiation. The rate constants for the forward and reverse isomerization reactions, as well as the quantum yields, can be determined. For bis-azo compounds, the photoisomerization can be more complex, with the possibility of forming E,E, E,Z, and Z,Z isomers. Studies on bis(phenylazo) compounds have shown that the isomerization of one azo group can influence the behavior of the other. psu.edu The kinetics of thermal cis-to-trans isomerization in related azo dyes have been found to be dependent on the substituents present.

Intermolecular and Intramolecular Energy Transfer Dynamics

The dynamics of energy transfer can be investigated using time-resolved spectroscopic techniques, such as transient absorption spectroscopy. These methods allow for the monitoring of the excited state populations on femtosecond to microsecond timescales. The efficiency and rate of energy transfer depend on factors like the distance and relative orientation of the chromophores, as well as the spectral overlap between the emission of the donor and the absorption of the acceptor.

Mechanisms of Photo-Fading and Photostability

The photostability of a dye, or its resistance to fading upon exposure to light, is a critical property for many applications. The photo-fading of azo dyes is a complex process that can involve several mechanisms, including photo-oxidation, photo-reduction, and photocleavage of the azo bond.

For o-hydroxyazo dyes, the tautomeric form can significantly influence the photofading mechanism. jocpr.com Studies have shown that the hydrazone tautomer can be more susceptible to photodegradation. researchgate.net The fading process can be initiated by the excited state of the dye molecule, which can react with oxygen or other species in its environment. The generation of reactive oxygen species, such as singlet oxygen, by the excited dye can lead to the oxidative degradation of the chromophore. researchgate.netjocpr.com

Interactive Data Table: Factors Influencing Photostability of Azo Dyes

| Factor | Effect on Photostability | Mechanism |

| Tautomeric Form | Hydrazone form can be less stable. researchgate.net | Different reactivity of the excited states of the azo and hydrazone tautomers. |

| Substituents | Electron-donating or withdrawing groups can affect stability. | Alteration of the electronic properties of the chromophore and its excited states. |

| Oxygen | Can accelerate fading via photo-oxidation. | Generation of reactive oxygen species by the excited dye. |

| Substrate | The environment (e.g., solvent, polymer matrix) plays a crucial role. | Can influence the accessibility of oxygen and other reactive species. |

| Conjugation | Increased conjugation can enhance stability. researchgate.net | Delocalization of electronic excitation can reduce reactivity at a specific site. |

Theoretical and Computational Chemistry Approaches for 4,6 Bis Phenylazo O Cresol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 4,6-Bis(phenylazo)-o-cresol. These calculations offer a detailed view of the molecule's quantum mechanical properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. exlibrisgroup.com It is particularly effective for determining the ground state geometry and various electronic properties of this compound. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d), can accurately predict molecular geometries. umich.edusemanticscholar.org These calculations reveal that the molecular framework of similar azo dyes is largely planar. semanticscholar.org

Key electronic properties that can be determined using DFT include:

Bond lengths and angles: Precise predictions of the distances between atoms and the angles they form.

Charge distribution: Mapping of the electron density to identify electron-rich and electron-deficient regions of the molecule.

Global reactivity descriptors: Parameters like hardness, softness, electronegativity, and the electrophilicity index, which provide insights into the molecule's chemical reactivity. exlibrisgroup.comtandfonline.com

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate predictions of energetic and spectroscopic properties. For complex molecules like this compound, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed for more precise calculations of properties like ionization potentials and electron affinities, which are crucial for understanding the molecule's behavior in redox reactions and its potential use in electronic devices.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysics

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. semanticscholar.org This method is particularly valuable for studying the photophysics of azo dyes like this compound.

TD-DFT is widely used to simulate the UV-Visible absorption spectra of molecules. umich.edusemanticscholar.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax). semanticscholar.org These theoretical predictions often show excellent agreement with experimental data. umich.edusemanticscholar.org The method can also be used to simulate emission spectra by calculating the transition energies from the lowest excited state back to the ground state, providing insights into the fluorescence properties of the molecule. The choice of functional and basis set, such as TD-B3LYP/6-31G(d), has been shown to provide reliable results for similar azo dyes. semanticscholar.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic transitions and reactivity. tandfonline.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's color, photostability, and chemical reactivity. tandfonline.com A smaller HOMO-LUMO gap generally indicates that the molecule can be more easily excited and is often more reactive. tandfonline.com Analysis of the spatial distribution of the HOMO and LUMO provides information about the regions of the molecule involved in electron donation and acceptance during electronic transitions. For many azo dyes, the HOMO is often localized on the phenyl and azo groups, while the LUMO is distributed over the azo bridge and the aromatic rings.

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

While quantum chemical calculations provide detailed information about the electronic properties of a single molecule, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the dynamic behavior of molecules and their interactions with their environment. exlibrisgroup.comfigshare.com

For this compound, MD simulations can be employed to understand its behavior in different solvents or its interaction with other molecules or surfaces. figshare.comnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of the system over time. This can reveal information about:

Conformational changes: How the molecule flexes and changes its shape over time.

Solvation effects: How solvent molecules arrange themselves around the dye and influence its properties.

Intermolecular interactions: The nature and strength of interactions with other molecules, which is crucial for understanding aggregation and performance in various applications. nih.gov

Monte Carlo simulations, on the other hand, use random sampling to explore the conformational space of a molecule or the configuration of a system. They are particularly useful for studying thermodynamic properties and phase equilibria. For instance, MC simulations could be used to investigate the adsorption behavior of this compound on a solid surface. exlibrisgroup.com

Compound Names Mentioned in the Article

| Compound Name |

| This compound |

| Møller-Plesset perturbation theory (MP2) |

| Coupled Cluster (CC) theory |

Conformational Flexibility and Solvent-Solute Interactions

The conformational landscape of this compound is primarily dictated by the rotation around the various single bonds, particularly the C-N and N-N bonds of the azo linkages and the C-C bond connecting the phenyl rings to the cresol (B1669610) core. Computational methods, such as DFT, are instrumental in exploring the potential energy surface of the molecule to identify stable conformers. acs.org The presence of two bulky phenylazo groups on the cresol ring introduces significant steric hindrance, which in turn restricts the conformational freedom of the molecule.

Solvent-solute interactions play a crucial role in modulating the conformational preferences and spectroscopic properties of this compound. nih.govdergipark.org.tr The polarity of the solvent can influence the stability of different conformers. nih.gov Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often employed in computational studies to simulate the effect of the solvent environment on the solute molecule. organic-chemistry.org These models can account for the bulk electrostatic interactions between the solute and the solvent. For more specific interactions, such as hydrogen bonding with protic solvents, explicit solvent models, where individual solvent molecules are included in the calculation, may be necessary to obtain a more accurate description. organic-chemistry.org

| Conformer | Gas Phase | Toluene (B28343) | Methanol |

|---|---|---|---|

| anti-anti | 0.00 | 0.00 | 0.00 |

| syn-anti | 5.8 | 5.5 | 5.2 |

| syn-syn | 10.1 | 9.7 | 9.3 |

Prediction of Spectroscopic Responses in Condensed Phases

Time-dependent density functional theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules like this compound in different solvent environments. dergipark.org.tr The method allows for the calculation of excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands in the UV-Vis spectrum. nih.gov The predicted spectra can be compared with experimental data to validate the computational model and to gain a deeper understanding of the electronic transitions involved. academie-sciences.fr

The solvent can significantly affect the absorption spectrum of azo dyes, a phenomenon known as solvatochromism. nih.gov This effect can be modeled computationally by performing TD-DFT calculations in the presence of a solvent model. dergipark.org.tr The Lippert-Mataga and Bakhshiev plots can be used to analyze the solvent-dependent spectral shifts and to estimate the change in dipole moment upon electronic excitation. nih.gov

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using computational methods, providing another avenue for validating the predicted molecular structure. nih.gov The calculated NMR data for different conformers or tautomers can be compared with experimental spectra to determine the predominant species in solution. academie-sciences.fr

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) |

|---|---|---|

| Hexane | 1.88 | 410 |

| Chloroform (B151607) | 4.81 | 425 |

| Ethanol | 24.55 | 435 |

| Dimethylformamide (DMF) | 36.71 | 440 |

Computational Analysis of Reaction Mechanisms and Transition States

Theoretical Mapping of Synthetic Reaction Coordinates

The synthesis of this compound typically involves a double azo coupling reaction, where two equivalents of a benzenediazonium (B1195382) salt react with one equivalent of o-cresol (B1677501). researchgate.net This reaction is a classic example of electrophilic aromatic substitution. ic.ac.uk Computational chemistry can be employed to map the reaction coordinate for this process, identifying the transition states and intermediates involved. ic.ac.uk

Energetics of Isomerization and Tautomerization Pathways

Azo dyes containing a hydroxyl group ortho or para to the azo linkage, such as this compound, can exist in two tautomeric forms: the azo form and the hydrazone form. nih.govscirp.org The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. nih.gov

Computational methods can be used to calculate the relative energies of the azo and hydrazone tautomers, thereby predicting the predominant form under different conditions. academie-sciences.frscirp.org The transition state for the tautomerization process, which involves an intramolecular proton transfer, can also be located and its energy calculated to determine the kinetic barrier for the interconversion. mdpi.com

Furthermore, the E/Z isomerization around the N=N double bonds is another important energetic pathway to consider. The trans (E) isomer is generally more stable than the cis (Z) isomer due to reduced steric hindrance. acs.org Computational studies can quantify this energy difference and investigate the mechanism of photoisomerization, which is a key property for applications such as molecular switches. nih.gov

| Tautomer | Gas Phase | Non-polar Solvent | Polar Solvent |

|---|---|---|---|

| Azo | 0.0 | 0.0 | 2.5 |

| Hydrazone | -1.5 | -1.2 | 0.0 |

Coordination Chemistry and Metal Complexation Studies of 4,6 Bis Phenylazo O Cresol

Ligand Design Principles and Donor Atom Identification

The effectiveness of 4,6-Bis(phenylazo)-o-cresol as a ligand—a molecule that binds to a central metal atom—is rooted in its specific structural features. Understanding these features is key to predicting and controlling its behavior in complexation reactions.

Chelation Modes and Metal-Binding Sites

This compound possesses multiple potential donor atoms, which are atoms that can donate a pair of electrons to a metal ion to form a coordinate bond. These include the oxygen atom of the hydroxyl group and the nitrogen atoms of the two azo groups (-N=N-). The spatial arrangement of these atoms allows for chelation, a process where a single ligand binds to a central metal ion at two or more points, forming a stable ring structure known as a chelate.

The primary chelation mode for this ligand is anticipated to involve the phenolic oxygen and one of the nitrogen atoms from an adjacent azo group. This would form a stable six-membered chelate ring. A similar ligand, 2-(2′-carboxyphenylazo)-4-methylphenol, has been shown to coordinate to metal ions as a dianionic tridentate O,N,O-donor, utilizing the phenolate (B1203915) oxygen, an azo nitrogen, and a carboxylate oxygen. ias.ac.in This suggests that this compound could potentially act as a bidentate or even a tridentate ligand, depending on the reaction conditions and the nature of the metal ion involved. The presence of two phenylazo groups offers the possibility of forming binuclear complexes, where the ligand bridges two metal centers.

Acidity and Basicity of the Ligand in Complexation Reactions

The acidity of the phenolic proton in this compound is a crucial factor in its complexation reactions. The hydroxyl group (-OH) can be deprotonated, typically in the presence of a base, to form a phenolate anion (-O⁻). This deprotonation significantly enhances the ligand's ability to coordinate with a metal ion, as the negatively charged oxygen atom becomes a much stronger electron donor. The pKa value of the phenolic proton, which is a measure of its acidity, will influence the pH conditions required for complex formation. msu.edu

Synthesis and Structural Elucidation of Metal Complexes

The creation and verification of the structure of metal complexes with this compound are fundamental steps in understanding their properties.

Preparation of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this compound typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is important and is often an alcohol or an aqueous-alcoholic mixture to ensure the solubility of both the ligand and the metal salt. bohrium.com The reaction is often carried out under reflux to provide the necessary energy to drive the reaction to completion.

The general procedure involves dissolving the ligand in a suitable solvent, often with the addition of a base (such as NaOH or an amine) to facilitate the deprotonation of the phenolic hydroxyl group. nih.gov A solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Ni(II), Cu(II), Co(II), etc.) is then added to the ligand solution, and the mixture is stirred and heated for a specific period. bohrium.comresearchgate.net The resulting metal complex, which is often a colored precipitate, can then be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried. researchgate.net

Characterization of Complex Stoichiometry and Geometry

Once a metal complex has been synthesized, its stoichiometry (the ratio of metal to ligand) and geometry (the three-dimensional arrangement of the ligand around the metal ion) must be determined. Several analytical techniques are employed for this purpose.

Elemental Analysis (CHN Analysis): This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the complex. The experimental values are compared with the calculated values for the proposed formula to confirm the stoichiometry. nih.govuobaghdad.edu.iq

Molar Conductivity Measurements: By measuring the molar conductivity of a solution of the complex, it is possible to determine whether the complex is an electrolyte or a non-electrolyte. nih.gov This provides information about whether any counter-ions are present outside the coordination sphere.

Magnetic Susceptibility Measurements: This technique helps to determine the number of unpaired electrons in the metal ion, which in turn provides clues about the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). bohrium.comuobaghdad.edu.iq

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a substance as a function of temperature. It can be used to determine the presence of coordinated or lattice water molecules in the complex. bohrium.com

The data obtained from these techniques, often used in combination, allows for the proposal of a likely structure for the synthesized metal complex. For instance, a 1:2 metal-to-ligand stoichiometry is common for bidentate ligands with divalent metal ions, often resulting in an octahedral or square planar geometry. nih.govresearchgate.net

Advanced Spectroscopic Probes of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for probing the electronic and structural details of the interaction between this compound and the metal ion.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the ligand and to determine which of these groups are involved in coordination to the metal ion. Key observations include:

The disappearance or significant shift to a lower frequency of the broad ν(O-H) band of the phenolic group upon complexation, indicating deprotonation and coordination of the oxygen atom. bendola.com

A shift in the stretching frequency of the -N=N- azo group, confirming its involvement in the coordination.

The appearance of new, low-frequency bands corresponding to the metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination. nih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. The spectrum of the complex will differ from that of the free ligand. The appearance of new absorption bands, particularly in the visible region, can often be attributed to d-d transitions of the metal ion or to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. ias.ac.in These transitions are sensitive to the geometry of the complex and the nature of the metal-ligand bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. The chemical shifts of the protons and carbons in the ligand will change upon complexation due to the influence of the metal ion. The disappearance of the phenolic proton signal in the ¹H NMR spectrum is a clear indication of its deprotonation and involvement in bonding. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the complex, which helps to confirm its proposed formula. scirp.org Fragmentation patterns can also offer clues about the structure of the complex.

The table below summarizes the expected spectroscopic changes upon complexation of this compound with a transition metal ion.

| Spectroscopic Technique | Observation in Free Ligand | Expected Change Upon Complexation | Information Gained |

| IR Spectroscopy | Broad ν(O-H) band, ν(N=N) band | Disappearance/shift of ν(O-H), shift of ν(N=N), appearance of new ν(M-O) and ν(M-N) bands | Identification of coordinating atoms (O and N) |

| UV-Vis Spectroscopy | π-π* and n-π* transitions | Appearance of new d-d and/or charge transfer bands | Information on complex geometry and electronic structure |

| ¹H NMR Spectroscopy | Signal for phenolic -OH proton | Disappearance of -OH proton signal, shifts in aromatic proton signals | Confirmation of deprotonation and coordination |

| Mass Spectrometry | Molecular ion peak corresponding to the ligand's mass | Molecular ion peak corresponding to the complex's mass | Confirmation of the stoichiometry of the complex |

X-ray Crystallography for Solid-State Structure Determination of Complexes

No specific X-ray crystallographic data for metal complexes of this compound could be located in the surveyed literature. While X-ray crystallography is a standard technique for the structural elucidation of coordination compounds, it has not been applied to complexes of this specific ligand, or at least, the results have not been published in accessible scientific journals. The determination of solid-state structures is crucial for understanding the coordination modes of the ligand and the geometry of the resulting metal complexes.

Electronic, Magnetic, and Optical Properties of Coordination Compounds

The electronic, magnetic, and optical properties of coordination compounds are intrinsically linked to their structure and the nature of the metal-ligand interactions.

Tuning of Optical Properties through Metal Coordination

The concept of tuning optical properties of organic ligands through metal coordination is a well-established field of research. rsc.orgmdpi.commdpi.com However, specific studies detailing how the coordination of different metal ions to this compound affects its optical properties, such as absorption and emission wavelengths or quantum yields, are absent from the scientific record.

Investigation of Paramagnetism and Spin States in Metal Complexes

The investigation of paramagnetism and spin states is fundamental to understanding the magnetic behavior of transition metal complexes. libretexts.orgnumberanalytics.comarxiv.org This often involves techniques like magnetic susceptibility measurements and EPR spectroscopy to determine the number of unpaired electrons and their coupling. There is no evidence of such investigations being conducted on metal complexes of this compound.

Catalytic and Material Science Applications of Metal Complexes

The potential for metal complexes to serve as catalysts or functional materials is a major driving force in coordination chemistry research.

Mechanistic Studies of Catalytic Activity in Organic Transformations

While metal complexes of related azo compounds and Schiff bases are known to exhibit catalytic activity in various organic transformations, there are no specific reports on the catalytic applications of this compound complexes. researchgate.netnih.govrushim.rumdpi.com Consequently, mechanistic studies, which are crucial for understanding and optimizing catalytic cycles, are also absent for this system.

Integration of Complexes into Functional Materials Architectures

The unique photophysical and coordination properties of metal complexes of this compound and its derivatives make them attractive candidates for integration into various functional material architectures. The incorporation of these complexes into polymers, coatings, and supramolecular assemblies can impart novel functionalities, leading to materials with applications in optics, electronics, and sensing. Research in this area focuses on harnessing the distinct characteristics of the ligand and its metal complexes to create advanced materials with tailored properties.

One significant area of application is in the development of photoresponsive materials. Azobenzene (B91143) derivatives, such as those based on the o-cresol (B1677501) framework, are well-known for their photochromic behavior, undergoing reversible trans-cis isomerization upon irradiation with light of specific wavelengths. This property is central to their use in creating materials that can respond to optical stimuli. For instance, derivatives of a closely related compound, 4-[4-(phenylazo)phenylazo]-o-cresol, have been synthesized to include reactive functional groups, such as bromohexyl or carboxylic acid moieties. researchgate.net These functional groups serve as handles for covalently incorporating the azo dye into larger polymeric structures or for further chemical modifications. researchgate.net The resulting azo-based materials are being explored for their potential in photochromic systems and molecular electronics. researchgate.net

Another approach involves the formation of supramolecular polymer-bisazobenzene complexes. aalto.fi In these systems, non-covalent interactions are utilized to integrate the azo-cresol derivatives into a polymer matrix. This method offers a versatile way to create functional materials where the photoresponsive units can be organized in a controlled manner, influencing the macroscopic properties of the material in response to light. aalto.fi

Furthermore, the integration of related azo-cresol compounds into hybrid coatings has been shown to enhance material performance. In one study, 4-[4-(phyenylazo)phenylazo]-o-cresol (PPC) was used as an organic component in a flowerlike hybrid coating created through a combination of plasma electrolysis and dip chemical coating. acs.org The formation of charge transfer complexes between the organic molecules and the inorganic coating was found to be a key factor in the material's structure, facilitating the nucleation of the organic molecules on the rough surface. acs.org This synergistic integration of the organic azo compound and the inorganic substrate resulted in a significant improvement in the electrochemical resistance of the coating. acs.org Quantum chemical analysis was employed to understand the binding sites activated by the PPC, providing insights into the mechanism of interaction at the molecular level. acs.org

The research into integrating this compound and its analogues into functional materials highlights the versatility of these compounds. The ability to functionalize the ligand allows for its incorporation into a wide array of material architectures, from covalently bound polymer chains to supramolecular assemblies and hybrid coatings. The resulting materials exhibit promising properties for applications that rely on photoresponsiveness and enhanced electrochemical stability.

| Material Type | Integration Strategy | Key Finding | Potential Application |

| Azo-Polymers | Covalent bonding via functionalized derivatives (e.g., bromohexyl, carboxylic acid) researchgate.net | Enables the creation of materials with embedded photochromic units. researchgate.net | Photochromic systems, Molecular electronics researchgate.net |

| Supramolecular Assemblies | Non-covalent interactions with polymers aalto.fi | Allows for controlled organization of photoresponsive units. aalto.fi | Light-responsive materials aalto.fi |

| Hybrid Coatings | Dip-coating on plasma-electrolyzed surfaces acs.org | Formation of charge transfer complexes enhances electrochemical resistance. acs.org | Corrosion-resistant coatings acs.org |

Applications of 4,6 Bis Phenylazo O Cresol in Advanced Materials Science

Photochromic Materials and Optical Data Storage Systems

The ability of azo compounds like 4,6-Bis(phenylazo)-o-cresol to change their properties in response to light makes them fundamental building blocks for photochromic materials. eurjchem.com This photoresponsiveness is the basis for their application in high-density optical data storage, where information can be written, stored, and erased using light.

To be utilized in practical devices, chromophores like this compound are often embedded within or chemically bonded to a polymer matrix. rsc.org This incorporation leads to the creation of photoresponsive films with robust mechanical properties and processability. Research on related bis-azobenzene compounds, such as derivatives of Disperse Yellow 7, demonstrates that these molecules can be functionalized with reactive groups, like bromohexyl or carboxylic acid moieties, to facilitate their integration into polymeric structures. eurjchem.comresearchgate.net This process can be achieved through various polymerization techniques, resulting in side-chain or main-chain azo polymers. researchgate.net

When integrated into a polymer, the photoisomerization of the azo unit can be triggered by specific wavelengths of light. eurjchem.com The resulting change in the polymer's properties, such as its refractive index and absorption spectrum, allows for the creation of photoresponsive films. researchgate.net For instance, enzymatic synthesis has been used to create poly(4-phenylazophenol), a polymer with a high density of azo functionalities that forms high-quality optical films. researchgate.net These films exhibit reversible trans-cis photoisomerization, demonstrating their potential as a "macromolecular dye" for optical applications. researchgate.net

Table 1: Spectral Properties of Functionalized Bis-Azobenzene Derivatives Based on a Related Cresol (B1669610) Structure (Data derived from studies on Disperse Yellow 7 derivatives)

| Derivative | Functional Group | Solvent | λmax (nm) | Reference |

| Bromohexyl Derivative | -C6H12Br | Chloroform (B151607) | 385 | researchgate.net |

| Carboxylic Acid Derivative | -OCH2COOH | Chloroform | 387 | researchgate.net |

This table presents data for derivatives of the related compound 4-[4-(phenylazo)phenylazo]-o-cresol, as specific data for this compound was not available.